Enantiomeric Identity Verification: Defined (R)-Configuration
The target compound possesses a defined (2R)-stereocenter, as documented by its standardized SMILES notation NC[C@@H]1N(S(=O)(C)=O)CCC1 [1]. While quantitative optical rotation data is not publicly reported, the assignment of absolute configuration via the '@@' stereo-descriptor provides a verifiable identity marker that distinguishes it from the (2S)-enantiomer. This matters because racemic or stereochemically undefined mixtures introduce ambiguity in asymmetric synthesis outcomes. The (2S)-enantiomer of 2-aminomethylpyrrolidine derivatives has been documented to exhibit distinct biological outcomes compared to its (R)-counterpart in platinum complex development [2].
| Evidence Dimension | Stereochemical identity |
|---|---|
| Target Compound Data | (R)-configuration (2-position) |
| Comparator Or Baseline | (S)-enantiomer (2-position) |
| Quantified Difference | Absolute stereochemistry differs |
| Conditions | Structural assignment via SMILES, InChI |
Why This Matters
Defined chirality is a prerequisite for reproducible stereoselective transformations and chiral recognition studies; stereochemically undefined or racemic alternatives cannot guarantee identical outcomes.
- [1] PubChem. ((2R)-1-Methanesulfonylpyrrolidin-2-yl)methanamine, CID 71757008. National Center for Biotechnology Information. Accessed 2026. View Source
- [2] Diakos, C. I., Zhang, M., Beale, P. J., Fenton, R. R., & Hambley, T. W. (2008). Synthesis, characterisation and in vitro cytotoxicity studies of a series of chiral platinum(II) complexes based on the 2-aminomethylpyrrolidine ligand. Journal of Inorganic Biochemistry, 102(12), 2061-2069. View Source
